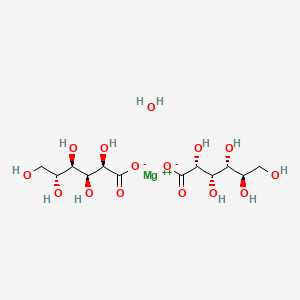

D-Gluconic acid magnesium (II) hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Gluconic acid magnesium (II) hydrate is a useful research compound. Its molecular formula is C12H24MgO15 and its molecular weight is 432.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

D-Gluconic acid magnesium (II) hydrate, also known as magnesium D-gluconate hydrate, is a magnesium salt of gluconic acid with a variety of applications, primarily due to its high oral bioavailability and role as a mineral supplement . It appears to be better absorbed than other forms of magnesium and causes less diarrhea .

As a Mineral Supplement

Magnesium D-gluconate is used to prevent and treat low levels of magnesium in the body . Magnesium is essential for the normal functioning of cells, nerves, muscles, bones, and the heart . A balanced diet typically provides sufficient magnesium, but certain conditions can lead to magnesium deficiency, including treatment with diuretics, poor diet, alcoholism, or medical conditions causing severe diarrhea or absorption problems .

Chemical Properties and Complexation

Magnesium D-gluconate's complexation equilibria with gluconate ions are significant in chemical speciation . Studies have detailed the complexation equilibria between magnesium(II) and d-gluconate ions using potentiometric, NMR spectroscopic, and density functional theory methods .

Food Additive

Magnesium gluconate is used as a nutrient supplement in food products . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) not specified for glucono delta-lactone, calcium gluconate, magnesium gluconate, potassium gluconate, and sodium gluconate . Gluconic acid, from which magnesium gluconate is derived, is found naturally in fruit, honey, and wine and helps regulate acidity when used as a food additive .

Cosmetics

Magnesium gluconate is used in cosmetics as a skin conditioning agent .

Research

Magnesium(II) gluconate complexes are relevant in the context of radioactive waste disposal. MgCl2 may lower the solubility of thorium(IV) under conditions of radioactive waste disposal .

Protein Binding

Magnesium is approximately 25-30% protein bound in the body, with 60-70% of that fraction associated with albumin and the remainder bound to other globulins .

Analyse Chemischer Reaktionen

Complexation Equilibria with Magnesium Ions

Magnesium gluconate undergoes stepwise complexation and hydrolysis reactions in alkaline aqueous media, forming species with distinct stoichiometries:

| Dominant Species | Formation Conditions (pH*) | Key Structural Features |

|---|---|---|

| [MgGluc]⁺ | 7.0–9.5 | Monodentate COO⁻ coordination |

| [MgGluc(OH)]⁰ | 9.5–11.0 | Deprotonated Mg-bound H₂O |

| [MgGluc(OH)₂]⁻ | >11.0 | Dual alcoholate binding sites |

Mechanistic insights :

-

Deprotonation occurs preferentially on Mg-bound water molecules rather than gluconate hydroxyl groups, as shown by ΔpK values (pK₁ = 9.3 ± 0.2; pK₂ = 10.8 ± 0.3) .

-

Hydrogen bonding between gluconate’s C3/C6 hydroxyls and Mg-coordinated water (O···O distances: 1.69–1.96 Å) stabilizes the complexes .

Ligand-Promoted Hydrolysis

Quantum chemical calculations (M11/aug-cc-pVTZ level) reveal gluconate induces hydrolysis of [Mg(H₂O)₆]²⁺ through:

tex\text{Mg(H}_2\text{O)}_6^{2+} + \text{Gluc}^- \rightleftharpoons [\text{MgGluc(OH)}]^0 + 3\text{H}^+ + 3\text{H}_2\text{O}

Key factors :

-

Reduced Mg-O bond lengths in complexes (2.095–2.180 Å) vs. free aqua ion (2.08 Å average) .

-

Hydrogen bond network lowers activation energy for water deprotonation by 18.7 kJ/mol compared to Ca²⁺ analogues .

Solubility Modulation in High-Ionic-Strength Systems

Magnesium gluconate significantly alters actinide solubility in radioactive waste simulants:

| System | Th(IV) Solubility (mol/L) | MgCl₂ Effect |

|---|---|---|

| MgCl₂-free | 2.1×10⁻⁴ | Baseline |

| 0.1 M MgCl₂ | 6.7×10⁻⁶ | 97% reduction |

| 0.1 M MgCl₂ + Gluc⁻ | 3.2×10⁻⁵ | Partial reversal of inhibition |

This arises from competitive Mg²⁺/Th⁴⁺ complexation with gluconate, shifting the equilibrium toward ThO₂(s) precipitation .

Dynamic Behavior in Solution

¹H NMR studies (500 MHz, D₂O) demonstrate slow-exchange kinetics:

| Gluconate Proton | Δδ (ppm) upon complexation | Linewidth Increase (Hz) |

|---|---|---|

| C2-H | +0.43 | 12.1 → 34.7 |

| C4-H | +0.29 | 10.8 → 28.9 |

| C6-H | +0.57 | 14.3 → 41.2 |

The broadening reflects μs-ms timescale exchange between free and Mg-bound gluconate, confirmed by variable-temperature NMR (Eₐ = 52 kJ/mol) .

Comparative Analysis with Calcium Gluconate

| Property | Mg Complexes | Ca Complexes |

|---|---|---|

| Dominant species | [MgGluc(OH)]⁰ | [Ca₃Gluc₂(OH)₄]⁰ |

| Deprotonation site | Mg-bound H₂O | Gluconate OH groups |

| log β (25°C) | 4.2 ± 0.1 (1:1 complex) | 7.8 ± 0.2 (3:2 complex) |

The weaker Mg²⁺-gluconate interaction (Δlog β = −3.6 vs Ca²⁺) explains its higher solubility but lower radionuclide sequestration efficiency .

These findings establish magnesium gluconate hydrate as a dynamic coordination system where hydrogen bonding and hydrolysis pathways dominate its reactivity. The data provide critical input for modeling its behavior in both industrial and biological contexts.

Eigenschaften

Molekularformel |

C12H24MgO15 |

|---|---|

Molekulargewicht |

432.62 g/mol |

IUPAC-Name |

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Mg.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |

InChI-Schlüssel |

IAKLPCRFBAZVRW-XRDLMGPZSA-L |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Mg+2] |

Kanonische SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.